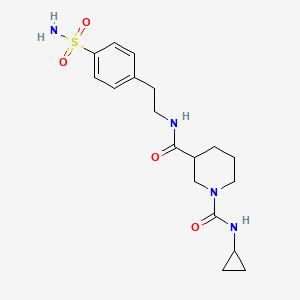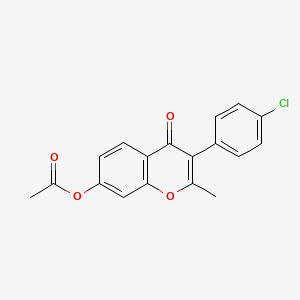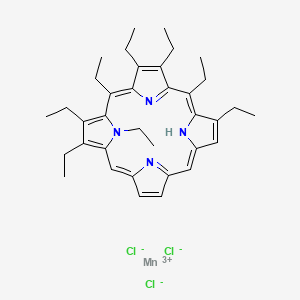
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Vue d'ensemble
Description
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride is a coordination compound where manganese is in the +3 oxidation state, coordinated to a porphyrin ligand with eight ethyl groups and three chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride typically involves the reaction of manganese salts with the porphyrin ligand under controlled conditions. One common method includes the use of manganese(II) chloride and the porphyrin ligand in a solvent such as dichloromethane, followed by oxidation to the +3 state using an oxidizing agent like chlorine gas or ferric chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, cycling between different oxidation states.
Ligand Substitution Reactions: The chloride ligands can be substituted with other anions or neutral ligands.
Coordination Reactions: The porphyrin ligand can coordinate with other metal ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine gas, reducing agents such as sodium borohydride, and various ligands like phosphines or amines. Reaction conditions typically involve solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while ligand substitution reactions can produce a variety of manganese-porphyrin derivatives with different ligands.
Applications De Recherche Scientifique
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biochemistry: It serves as a model compound for studying the behavior of metalloporphyrins in biological systems, including their role in enzymatic processes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism by which manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride exerts its effects involves the coordination of the manganese center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The porphyrin ligand stabilizes the manganese center and allows for the fine-tuning of its electronic properties, which is crucial for its reactivity and selectivity in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine;trichloride
- Iron(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
- Cobalt(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
Uniqueness
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride is unique due to the specific electronic properties imparted by the manganese center in the +3 oxidation state. This makes it particularly effective in catalysis and other applications where redox activity is crucial. Additionally, the octaethyl substitution on the porphyrin ligand provides steric protection and enhances the stability of the complex .
Propriétés
IUPAC Name |
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFJFALMAPUMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3MnN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725228 | |
| Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28265-17-0 | |
| Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


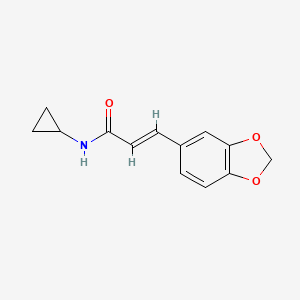
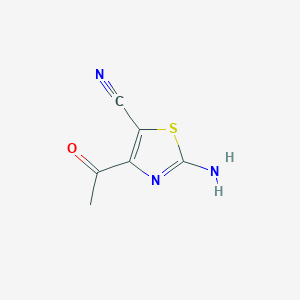
![octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride](/img/structure/B2841147.png)
![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)
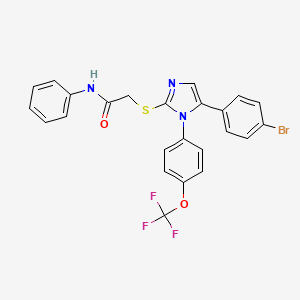
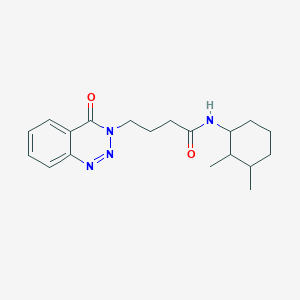
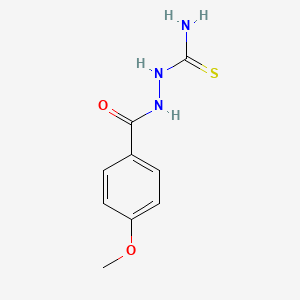
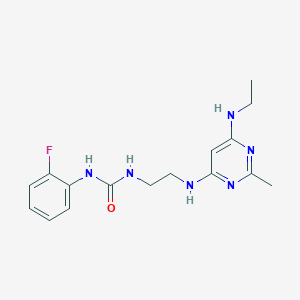
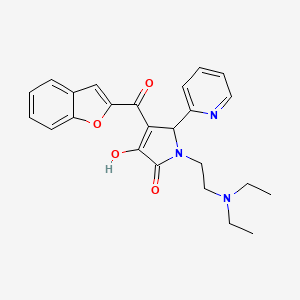
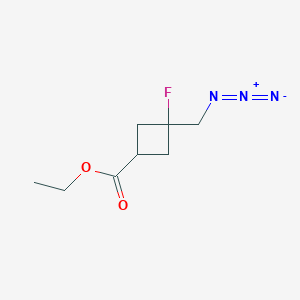
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)
